molecular formula C4H8N4O B15257244 [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol

[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B15257244
M. Wt: 128.13 g/mol
InChI Key: SCNMPIHJJUJQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol is an organic compound that features a triazole ring with an aminomethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the formation of the triazole ring followed by the introduction of the aminomethyl and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of 3-amino-1,2,4-triazole as a starting material can lead to the formation of the desired compound through a series of reactions involving nucleophilic substitution and reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase reactions can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include substituted triazoles, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of specific enzymes and pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

  • 3-Amino-1,2,4-triazole
  • 1,2,4-Triazole-3-carbohydrazide
  • 1,2,4-Triazole-5-thiol

Uniqueness

What sets [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol apart is its unique combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications. The presence of both aminomethyl and hydroxymethyl groups provides additional sites for chemical modification, enhancing its utility in various fields .

Properties

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C4H8N4O/c5-1-3-6-4(2-9)8-7-3/h9H,1-2,5H2,(H,6,7,8)

InChI Key

SCNMPIHJJUJQFU-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNC(=N1)CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.